2-Amino-5-fluoro-1-methylbenzimidazole

概要

説明

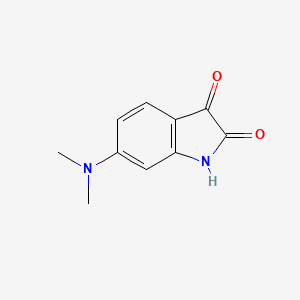

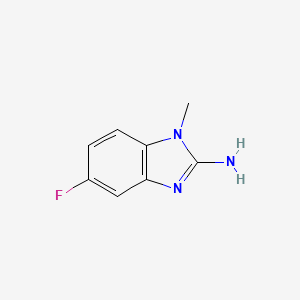

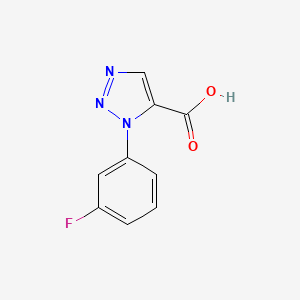

“2-Amino-5-fluoro-1-methylbenzimidazole” is a chemical compound with the molecular formula C8H8FN3 . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “this compound”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a fluorine atom at the 5-position and a methyl group at the 1-position . The molecular weight of this compound is 165.17 g/mol.Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in acid-catalyzed reactions, where intermediate arylamides are formed. These intermediates then undergo dehydration to give benzimidazoles .科学的研究の応用

Analytical Method Development

The development of analytical methods for pharmaceutical compounds often involves the study of related chemical structures. While not directly involving 2-amino-5-fluoro-1-methylbenzimidazole, research on similar compounds such as mebendazole, which degrades into 2-amino-5-benzoylbenzimidazole, highlights the importance of understanding the stability and degradation pathways of benzimidazole derivatives. Such studies are crucial for ensuring the quality and safety of pharmaceuticals (Al-Kurdi et al., 1999).

Antitumor Properties

Benzothiazoles, which share a core structural motif with benzimidazoles, have been extensively studied for their antitumor properties. The introduction of fluorine atoms and the conjugation with amino acids have been strategies to enhance the antitumor activity of these compounds. Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its derivatives have demonstrated potent antitumor effects, indicating the potential for benzimidazole derivatives to be modified similarly for therapeutic purposes (Bradshaw et al., 2002; Hutchinson et al., 2001).

DNA Interactions

The interaction of benzothiazoles with DNA, leading to the formation of DNA adducts, is a crucial aspect of their antitumor mechanism. This suggests that similar interactions could be possible with benzimidazole derivatives, underscoring the importance of studying these interactions to understand their therapeutic potential and safety profile (Trapani et al., 2003).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their potential as corrosion inhibitors, an application that extends beyond biomedical research. The study of their electronic properties and their interaction with metal surfaces can provide insights into the development of new materials for corrosion protection, showcasing the versatility of benzimidazole compounds (Gece & Bilgiç, 2009).

Proton Transfer and Electrical Properties

The study of proton tautomerization in imidazole and benzimidazole derivatives opens up possibilities for their application in electronic and photonic devices. The ability of these compounds to undergo reversible changes in electric polarity suggests their potential use in memory storage, sensors, and other electronic applications (Scheffer et al., 2005).

作用機序

Target of Action

Benzimidazole derivatives, which include 2-amino-5-fluoro-1-methylbenzimidazole, have been reported to possess broad-spectrum pharmacological properties . They have been used as corrosion inhibitors for steels, pure metals, and alloys .

Mode of Action

The mode of action of this compound involves an acid-catalyzed reaction mechanism. The intermediate arylamides are identified, and their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step . It is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .

Biochemical Pathways

Benzimidazole derivatives have been known to affect various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

It’s known that the molecular weight of this compound is 16517 , which could influence its bioavailability.

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Safety and Hazards

“2-Amino-5-fluoro-1-methylbenzimidazole” is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Acute Toxicity (Inhalation) Category 4, and Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

将来の方向性

The future directions for “2-Amino-5-fluoro-1-methylbenzimidazole” and other benzimidazole derivatives could involve further exploration of their anti-inflammatory effects and potential as new anti-inflammatory drugs . Additionally, the accelerated synthesis method could be scaled up to establish the substituent-dependence and to isolate products for NMR characterization .

特性

IUPAC Name |

5-fluoro-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURFLYNSPWZPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)

![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)